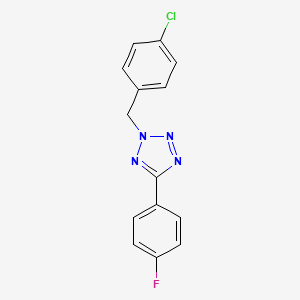
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the family of tetrazoles. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole in lab experiments is its potent biological activity. It exhibits significant anticancer, antimicrobial, and antifungal activities at low concentrations, making it a valuable tool for drug discovery and development. However, one of the limitations of using the compound is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole. One of the areas of interest is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action and optimize the structure of the compound for improved efficacy and reduced toxicity. Another area of interest is its use as a potential antimicrobial and antifungal agent. Further studies are needed to evaluate its activity against a broader range of microorganisms and to optimize its structure for improved selectivity and potency. In addition, the compound has potential applications in material science and chemical biology, and further studies are needed to explore these areas.
Métodos De Síntesis
The synthesis of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole involves the reaction of 4-chlorobenzyl chloride and 4-fluorophenylhydrazine with sodium azide in the presence of triethylamine. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential use in the treatment of cardiovascular diseases, Alzheimer's disease, and diabetes. In addition, this compound has been used as a building block in the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSQUZCPUNJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)
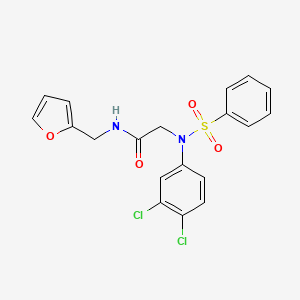
![2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5039428.png)


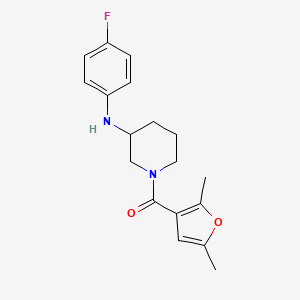
![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
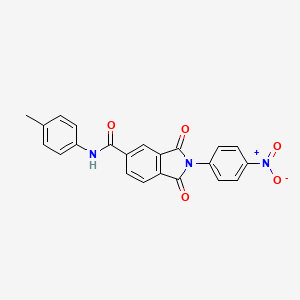
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
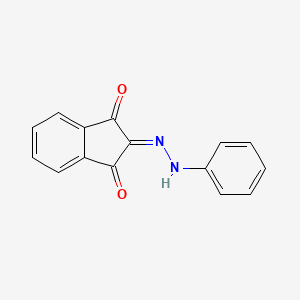
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
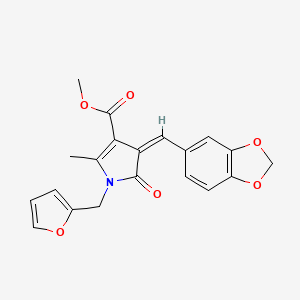
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)